molecular formula C6H9I B13474009 1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane

1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane

Cat. No.: B13474009
M. Wt: 211.06 g/mol
InChI Key: KKJUVXJKGMIUEC-FIBGUPNXSA-N
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Description

1-Iodo-3-(2H3)methylbicyclo[1.1.1]pentane is a versatile chemical compound with the molecular formula C6H9I. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and high strain energy.

Preparation Methods

The synthesis of 1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane typically involves the iodination of 3-methylbicyclo[1.1.1]pentane. One common method includes the reaction of 3-methylbicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow iodination, to ensure high yield and purity .

Chemical Reactions Analysis

1-Iodo-3-(2H3)methylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, peroxides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-3-(2H3)methylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The iodine atom can participate in various chemical interactions, including halogen bonding and nucleophilic substitution. The bicyclo[1.1.1]pentane core provides a rigid and strained framework, which can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Iodo-3-(2H3)methylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of 1-iodo-3-(2H3)methylbicyclo[11

Properties

Molecular Formula

C6H9I

Molecular Weight

211.06 g/mol

IUPAC Name

1-iodo-3-(trideuteriomethyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3/i1D3

InChI Key

KKJUVXJKGMIUEC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C12CC(C1)(C2)I

Canonical SMILES

CC12CC(C1)(C2)I

Origin of Product

United States

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